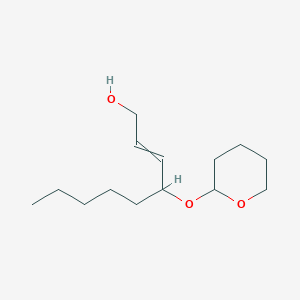
4-(Oxan-2-yloxy)non-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Oxan-2-yloxy)non-2-en-1-ol is a chemical compound with the molecular formula C₁₀H₁₈O₃. It is characterized by the presence of an oxane ring (a six-membered ether ring) attached to a non-2-en-1-ol chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxan-2-yloxy)non-2-en-1-ol typically involves the reaction of a suitable oxane derivative with a non-2-en-1-ol precursor. One common method is the etherification reaction, where an oxane derivative reacts with a non-2-en-1-ol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and anhydrous conditions to promote the formation of the ether bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(Oxan-2-yloxy)non-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the non-2-en-1-ol chain can be reduced to form a saturated alcohol.
Substitution: The oxane ring can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted oxane derivatives.
Aplicaciones Científicas De Investigación
4-(Oxan-2-yloxy)non-2-en-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Oxan-2-yloxy)non-2-en-1-ol involves its interaction with specific molecular targets and pathways. The oxane ring and the non-2-en-1-ol chain can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Oxan-2-yloxy)pentan-1-ol
- 11-(Oxan-2-yloxy)undec-4-en-1-ol
Comparison
4-(Oxan-2-yloxy)non-2-en-1-ol is unique due to its specific structure, which combines an oxane ring with a non-2-en-1-ol chain. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. For example, the presence of the double bond in the non-2-en-1-ol chain can influence its reactivity and interactions with other molecules .
Propiedades
Fórmula molecular |
C14H26O3 |
|---|---|
Peso molecular |
242.35 g/mol |
Nombre IUPAC |
4-(oxan-2-yloxy)non-2-en-1-ol |
InChI |
InChI=1S/C14H26O3/c1-2-3-4-8-13(9-7-11-15)17-14-10-5-6-12-16-14/h7,9,13-15H,2-6,8,10-12H2,1H3 |
Clave InChI |
FIQGQPUYKMJMOV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C=CCO)OC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


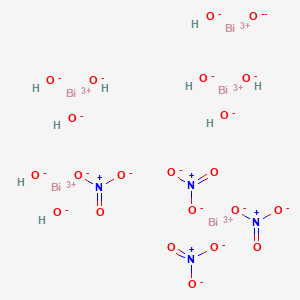
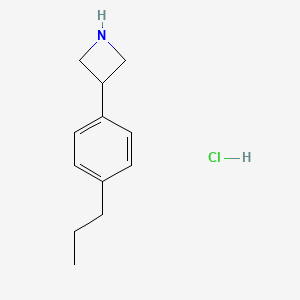
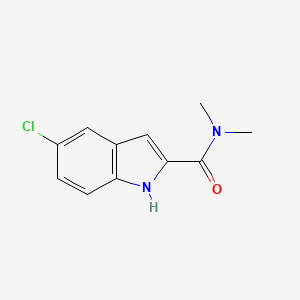
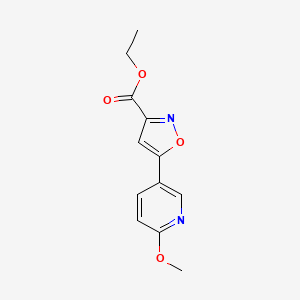
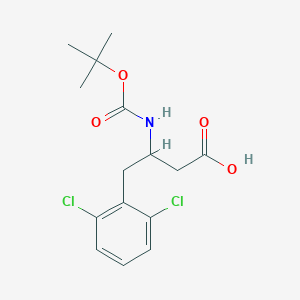
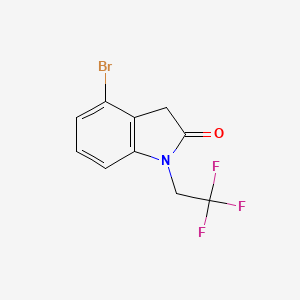
![3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B13710685.png)
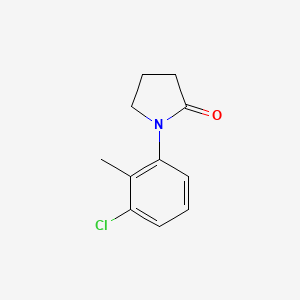

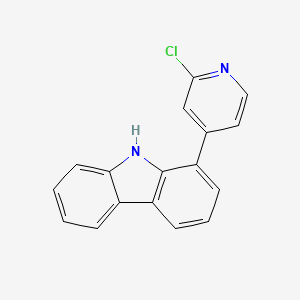

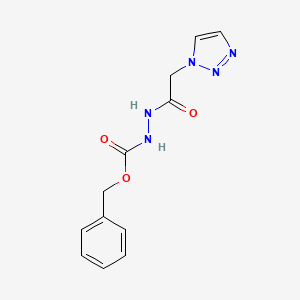
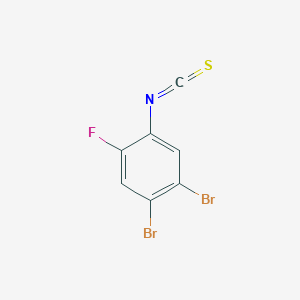
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II)](/img/structure/B13710733.png)
